3,4-Dichlorophenyl-2-lactic acid

Chiral Synthesis Enantiomeric Purity α-Hydroxy Acid

3,4-Dichlorophenyl-2-lactic acid (CAS 75122-96-2), also systematically named 2-(3,4-dichlorophenyl)-2-hydroxypropanoic acid or 3,4-dichloro-α-methylmandelic acid, is an α-hydroxy acid derivative with a molecular formula of C9H8Cl2O3 and a molecular weight of 235.06 g/mol. It is formally described as a racemic mixture, though some product specifications refer to the (2S)-enantiomer, indicating that chiral procurement options exist.

Molecular Formula C9H8Cl2O3
Molecular Weight 235.06 g/mol
CAS No. 75122-96-2
Cat. No. B13758239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichlorophenyl-2-lactic acid
CAS75122-96-2
Molecular FormulaC9H8Cl2O3
Molecular Weight235.06 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)Cl)Cl)(C(=O)O)O
InChIInChI=1S/C9H8Cl2O3/c1-9(14,8(12)13)5-2-3-6(10)7(11)4-5/h2-4,14H,1H3,(H,12,13)
InChIKeySITLKJHBGQMYGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichlorophenyl-2-lactic Acid (CAS 75122-96-2): Compound Identity and Sourcing Baseline


3,4-Dichlorophenyl-2-lactic acid (CAS 75122-96-2), also systematically named 2-(3,4-dichlorophenyl)-2-hydroxypropanoic acid or 3,4-dichloro-α-methylmandelic acid, is an α-hydroxy acid derivative with a molecular formula of C9H8Cl2O3 and a molecular weight of 235.06 g/mol [1]. It is formally described as a racemic mixture, though some product specifications refer to the (2S)-enantiomer, indicating that chiral procurement options exist . Its chemical structure features a chiral center at the α-carbon, which is adjacent to both a carboxylic acid and a hydroxyl group, differentiating it from simple phenylpropanoic acid analogs. The compound is primarily listed for research and industrial use as a synthetic intermediate, with documented applications in photosensitive resin compositions [2].

Why In-Class Analogs Cannot Substitute for 3,4-Dichlorophenyl-2-lactic Acid


Simple substitution with in-class aryl lactic acid analogs introduces significant physicochemical and biological variability. The specific 3,4-dichloro substitution pattern on the phenyl ring influences both electronic properties (via electron withdrawal) and steric bulk, directly affecting reactivity, binding affinity, and solubility [1]. Unlike its β-substituted positional isomer 3-(3,4-dichlorophenyl)lactic acid (CAS 68921-93-7), the α-substitution in the target compound creates a chiral center adjacent to the carboxylic acid group, which is critical for stereospecific synthesis applications . Furthermore, compared to the non-hydroxylated analog 2-(3,4-dichlorophenyl)propanoic acid (CAS 25173-22-2), the α-hydroxy group introduces hydrogen-bond donor/acceptor capacity, fundamentally altering its application as a synthetic building block and potentially its biological interactions . Using a generic 'dichlorophenyl lactic acid' without specifying the positional isomer or enantiomeric purity risks procurement of a compound with different reactivity and performance characteristics, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for 3,4-Dichlorophenyl-2-lactic Acid vs. Analogs


Chiral Center Position and Stereospecific Procurement Advantage

The target compound's α-hydroxy acid structure places a chiral center directly adjacent to the carboxylic acid group. Product specifications for 3,4-dichlorophenyl-2-lactic acid explicitly identify the (2S)-enantiomer on regulatory SDS documentation, indicating an available, defined enantiomeric form for procurement . In contrast, the β-substituted positional isomer 3-(3,4-dichlorophenyl)lactic acid (CAS 68921-93-7) has its chiral center at the β-position, one carbon removed from the acid, and is commonly supplied without specified enantiomeric purity . This critical structural difference in chiral center placement renders the target compound uniquely suited for applications demanding a specific α-chiral building block, such as in the synthesis of certain pharmaceuticals and chiral ligands.

Chiral Synthesis Enantiomeric Purity α-Hydroxy Acid Stereochemistry

Enhanced Hydrogen Bonding Capacity Over Non-Hydroxylated Analog

The presence of the α-hydroxy group in the target compound results in a hydrogen bond donor count of 2, compared to a count of 1 for the non-hydroxylated analog 2-(3,4-dichlorophenyl)propanoic acid (CAS 25173-22-2), which has a carboxylic acid group only [1][2]. This additional hydrogen bond donor capacity can enhance water solubility and influence molecular recognition, a property often correlated with improved bioavailability in drug-like molecules. Computed physicochemical properties from PubChem further show a distinct XLogP3-AA partition coefficient of 2.3 for the target compound, which, while comparable to the non-hydroxylated analog (estimated ~2.8-3.0 based on structure), is combined with this higher hydrogen bond donor count, offering a differentiated solution-phase profile.

Drug Design Physicochemical Properties Hydrogen Bonding Solubility

Patent-Backed Utility as a Resist Composition Additive

U.S. Patent US5401604A explicitly identifies 3,4-dichloro-α-methylmandelic acid (a synonym for the target compound) as a useful dissolution inhibitor additive in positive-type photosensitive resin compositions for microfine processing resists [1]. While the patent lists a broad group of carboxylic acids, the specific inclusion of this α-hydroxy acid with a 3,4-dichloro substitution pattern points to its fitness for purpose in this application, which is not a generalized property of all simple phenylacetic or mandelic acid derivatives. A specific analog, 3-(3,4-dichlorophenyl)propanoic acid (CAS 25173-68-6), is not cited in this context within the same patent document, suggesting a unique fit for the target compound's structure.

Photoresist Microelectronics Material Science Positive-type Resist

Physicochemical Profile Differentiation: Boiling Point and Density

Predicted physicochemical data indicates a boiling point of 378°C at 760 mmHg and a density of 1.51 g/cm³ for the target compound . Its β-substituted isomer, 3-(3,4-dichlorophenyl)lactic acid (CAS 68921-93-7), has a notably higher predicted boiling point of 393.4°C and a comparable density of 1.514 g/cm³ . The 15°C difference in predicted boiling point between these two positional isomers suggests a significant difference in intermolecular interactions and volatility, influenced by the position of the aromatic ring relative to the hydroxyl and carboxylic acid groups. This difference is critical for process development where distillation or sublimation steps are employed.

Process Chemistry Thermal Properties Purification Physical Properties

Functional Group Arrangement Dictates Distinct Synthetic Intermediate Utility

The target compound's α-hydroxy acid structure allows it to serve as a bifunctional building block capable of undergoing selective transformations at the carboxylic acid, the α-hydroxyl group, or the aromatic ring. A key comparator, 2-(3,4-dichlorophenyl)propanoic acid (CAS 25173-22-2), lacks the α-hydroxy group, eliminating all possible hydroxyl-specific chemistries (e.g., esterification, etherification, oxidation to a ketone) . This renders the non-hydroxylated analog a fundamentally different and more synthetically limited building block. While direct quantitative reactivity data is not publicly available, this is a foundational principle of organic synthesis that directly impacts procurement decisions for compound library design.

Synthetic Chemistry Building Block Retrosynthesis Medicinal Chemistry

Targeted Application Scenarios for 3,4-Dichlorophenyl-2-lactic Acid (75122-96-2) Based on Differentiated Evidence


Stereospecific α-Chiral Building Block for Medicinal Chemistry

When a synthetic route demands an enantiomerically defined α-hydroxy acid with a 3,4-dichlorophenyl group, 3,4-dichlorophenyl-2-lactic acid is the correct procurement choice. Its formal identity as (2S)-2-(3,4-dichlorophenyl)-2-hydroxypropanoic acid on GHS documentation confirms a chiral source is available . The β-substituted alternate isomer (CAS 68921-93-7) places the chiral center at a less synthetically accessible position, failing the retrosynthetic requirement for an α-chiral fragment.

Dissolution Inhibitor Additive in Positive-Type Photoresist Formulations

For R&D in microelectronics and printed circuit board manufacturing, the target compound's patent-backed role as a dissolution inhibitor in positive photosensitive resin compositions provides a direct rationale for its procurement over close analogs like non-hydroxylated propanoic acids or mandelic acids not cited in this context [1]. This establishes a documented, application-specific fit.

Synthesis of Complex Libraries via Bifunctional Building Blocks

The compound's three reactive handles (carboxylic acid, α-alcohol, and aryl chloride) support its selection over non-hydroxylated analogs such as 2-(3,4-dichlorophenyl)propanoic acid (CAS 25173-22-2) for diversity-oriented synthesis. This enables differential esterification or oxidation sequences that are impossible with the simpler aryl propanoic acid .

Process Chemistry Where Lower Boiling Point is Critical for Purification

The predicted boiling point of 378°C for 3,4-dichlorophenyl-2-lactic acid is 15°C lower than its β-substituted isomer (CAS 68921-93-7), offering a practical processing advantage in distillation or sublimation-heavy purification workflows . For a synthetic chemist choosing between the two isomers, this thermal property can be a decisive factor.

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